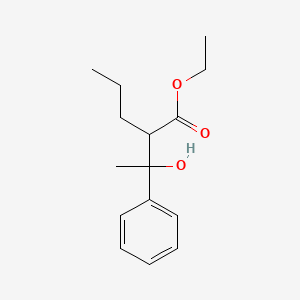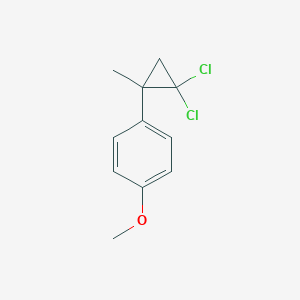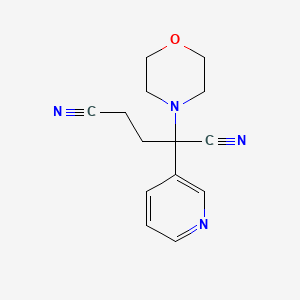
4-(benzyloxy)-2-bromocyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(benzyloxy)-2-bromocyclohexan-1-one is an organic compound that features a benzyloxy group and a bromine atom attached to a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-bromocyclohexan-1-one typically involves the bromination of 4-benzyloxycyclohexanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(benzyloxy)-2-bromocyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-benzyloxycyclohexanone.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzyloxy-substituted ketones or carboxylic acids.
Reduction: Formation of 4-benzyloxycyclohexanone.
Substitution: Formation of various substituted cyclohexanone derivatives depending on the nucleophile used.
科学的研究の応用
4-(benzyloxy)-2-bromocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(benzyloxy)-2-bromocyclohexan-1-one involves its interaction with various molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds with electron-rich sites. These interactions can influence the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
4-Benzyloxy-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of a bromine atom.
4-Benzyloxy-2-hydroxybenzylidene: Contains a benzylidene group instead of a bromine atom.
4-Benzyloxy-2-hydroxybenzylamine: Features an amine group instead of a bromine atom.
Uniqueness
4-(benzyloxy)-2-bromocyclohexan-1-one is unique due to the presence of both a benzyloxy group and a bromine atom on the cyclohexanone ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
特性
分子式 |
C13H15BrO2 |
|---|---|
分子量 |
283.16 g/mol |
IUPAC名 |
2-bromo-4-phenylmethoxycyclohexan-1-one |
InChI |
InChI=1S/C13H15BrO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChIキー |
BYULBDFJKNBSDV-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(CC1OCC2=CC=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl-6-bromo-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8431049.png)






![(S)-4-(3-((R)-1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one](/img/structure/B8431122.png)
![1-(3-aminopropyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8431131.png)
![{5-chloro-2-[2-(hydroxymethyl)-1H-imidazol-1-yl]phenyl}(phenyl)methanone](/img/structure/B8431136.png)



